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Abstract

Novolactone is a natural product of fungal origin that has been identified as a potent and
selective allosteric inhibitor of the 70 kDa heat shock proteins (Hsp70).[1] Discovered through a
sophisticated yeast chemogenomic profiling screen by researchers at Novartis, this small
molecule presents a unique mechanism of action by covalently modifying a highly conserved
residue at the interface of the nucleotide-binding domain (NBD) and the substrate-binding
domain (SBD) of Hsp70. This covalent adduction disrupts the allosteric communication
between the two domains, effectively locking the chaperone in a state that is unable to release
its client proteins, ultimately leading to their degradation.[1] Notably, novolactone has been
shown to induce the degradation of key oncogenic proteins, including HER2 and EGFR,
highlighting its potential as a valuable tool for cancer research and therapeutic development.[2]
This technical guide provides a comprehensive overview of the origin, discovery, and detailed
experimental methodologies associated with novolactone.

Origin and Discovery
Fungal Origin

While the primary research article from the discovery team at Novatrtis alludes to a fungal origin
for novolactone through the mention of "Genome, Fungal" in its MeSH terms, the specific
producing fungal strain has not been publicly disclosed in the available literature.[1][3] The
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discovery was the result of a large-scale screen of a natural product library, a common practice
in drug discovery to identify novel bioactive compounds from microbial sources.

Discovery via Yeast Chemogenomic Profiling

Novolactone was identified through a powerful high-throughput screening technique known as
yeast chemogenomic profiling.[2] This method leverages the comprehensive collection of yeast
deletion mutants to identify the cellular targets of small molecules. The underlying principle is
that if a small molecule inhibits the function of a particular protein, a yeast strain with a reduced
dosage of the gene encoding that protein (i.e., a heterozygous deletion mutant) will exhibit
hypersensitivity to the compound. By screening a library of natural product extracts against a
genome-wide collection of yeast heterozygous deletion strains, researchers can identify
compounds that selectively inhibit the growth of specific mutants, thereby revealing the protein
targets of the compounds. In the case of novolactone, the screen identified a significant
growth inhibitory effect in yeast strains with deletions in genes related to the Hsp70 chaperone
machinery, pointing towards Hsp70 as its primary cellular target.

Isolation and Structure Elucidation

Detailed protocols for the fermentation of the producing fungal strain and the subsequent
isolation and purification of novolactone have not been published. However, a general
methodology for the isolation of fungal secondary metabolites can be inferred and is presented
here as a representative protocol.

Representative Fungal Fermentation and Extraction
Protocol

Note: This is a generalized protocol and would require optimization for the specific
novolactone-producing fungus.

o Fermentation: A pure culture of the producing fungal strain would be inoculated into a
suitable liquid fermentation medium (e.g., potato dextrose broth or a custom production
medium) and incubated under optimal conditions (temperature, pH, aeration) for a period
sufficient to allow for the production of secondary metabolites (typically 7-21 days).

o Extraction: The fungal biomass would be separated from the culture broth by filtration. The
broth would then be extracted with an organic solvent such as ethyl acetate. The mycelial
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biomass would also be extracted with an organic solvent to recover any intracellularly stored
novolactone.

o Concentration: The organic extracts would be combined and concentrated under reduced
pressure to yield a crude extract.

Purification

The crude extract would be subjected to a series of chromatographic steps to purify
novolactone. This typically involves:

» Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column
using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate
compounds based on polarity.

» Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing
novolactone would be further purified by reversed-phase HPLC using a C18 column and a
mobile phase gradient (e.g., water and acetonitrile or methanol) to yield pure novolactone.

Structure Elucidation

The chemical structure of novolactone would have been determined using a combination of
spectroscopic techniques:

o Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HSQC,
HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of
the molecule.

While the specific spectral data for novolactone has not been tabulated in the primary
literature, these standard techniques are the cornerstone of natural product structure
elucidation.

Mechanism of Action: Allosteric Inhibition of Hsp70

Novolactone exerts its inhibitory effect on Hsp70 through a unique allosteric mechanism.
Unlike competitive inhibitors that target the ATP-binding site of the NBD, novolactone
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covalently binds to a conserved glutamate residue (E444 in human HspA1A) located at the
interface of the NBD and SBD.[2]

Click to download full resolution via product page

This covalent modification disrupts the intricate allosteric communication between the two
domains, which is essential for the chaperone's function. The binding of novolactone induces
a conformational change that locks Hsp70 in a state that is unable to undergo the ATP-
dependent conformational changes required for client protein release.[1] Consequently, client
proteins remain trapped in the SBD, leading to their eventual degradation by the cellular
proteasome machinery.

Biological Activity and Downstream Effects

The inhibition of Hsp70 by novolactone has significant downstream consequences, particularly
in cancer cells that are often addicted to the chaperone machinery to maintain the stability of
mutated and overexpressed oncoproteins.

Degradation of Hsp90 Client Proteins

Hsp70 and Hsp90 often work in concert to fold and stabilize a wide array of client proteins. By
inhibiting Hsp70, novolactone disrupts this chaperone network, leading to the destabilization
and subsequent degradation of Hsp90 client proteins.[4]

Destabilization of HER2 and EGFR

Prominently, novolactone has been shown to induce the degradation of the receptor tyrosine
kinases HER2 and EGFR in lung cancer cells.[2] These proteins are critical drivers of cell
proliferation and survival in many cancers, and their degradation upon Hsp70 inhibition
underscores the therapeutic potential of targeting this chaperone.
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Experimental Protocols

The following are representative protocols for key experiments used in the discovery and
characterization of novolactone.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a key indicator of its
chaperone activity. A common method is a coupled enzymatic assay that detects the production
of ADP.

Materials:

e Purified Hsp70 protein

e Hsp40 (co-chaperone that stimulates Hsp70 ATPase activity)

e ATP

e Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCI, 10 mM MgClz, 2 mM DTT)
o ADP detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

* Novolactone

Procedure:

Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.

¢ Add novolactone at various concentrations to the reaction mixture and incubate for a
predetermined time to allow for binding.

« Initiate the reaction by adding ATP.
 Incubate the reaction at 37°C for a specified time.

o Stop the reaction and measure the amount of ADP produced using the ADP detection
system according to the manufacturer's instructions.
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o Calculate the percentage of ATPase activity inhibition relative to a vehicle control.

Western Blot for HER2 and EGFR Degradation

This protocol is used to assess the levels of HER2 and EGFR proteins in cells treated with
novolactone.

Materials:

e Cancer cell line overexpressing HER2 and EGFR (e.g., SK-BR-3, BT-474)

o Cell culture medium and supplements

» Novolactone

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies against HER2, EGFR, and a loading control (e.g., B-actin or GAPDH)
 HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

e Seed cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of novolactone for different time points.
e Lyse the cells and collect the protein lysates.

» Determine the protein concentration of each lysate.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane and incubate with primary antibodies overnight.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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» Detect the protein bands using a chemiluminescent substrate and an imaging system.

¢ Quantify the band intensities to determine the relative levels of HER2 and EGFR.

Data Presentation

While specific quantitative data for novolactone's discovery is not publicly available, a

technical guide would typically present such data in a structured format.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for Novolactone

Parameter Value

Molecular Formula C20H2804

Molecular Weight 348.43 g/mol
Appearance White crystalline solid

1H NMR (CDCls, 500 MHz) & (ppm)

[Hypothetical chemical shifts and coupling

constants]

13C NMR (CDCls, 125 MHz) & (ppm)

[Hypothetical chemical shifts]

HRMS (ESI+) m/z

[M+H]* calculated for C20H2004", found [value]

Table 2: Hypothetical Biological Activity Data for Novolactone

Assay ICs0 (M)
Hsp70 ATPase Inhibition 25+0.3
SK-BR-3 Cell Viability 1.8+0.2
HER2 Degradation (ECso) 3.2+x05
EGFR Degradation (ECso) 41 +0.6
Conclusion
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Novolactone represents a significant discovery in the field of Hsp70 inhibitors. Its unique
allosteric and covalent mechanism of action provides a valuable chemical probe to study the
complex biology of the Hsp70 chaperone system. The ability of novolactone to induce the
degradation of key oncoproteins highlights its potential for the development of novel anticancer
therapeutics. Further research into its synthesis, analogue development, and in vivo efficacy is
warranted to fully explore its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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